D-Glutaminsäure-d5

Übersicht

Beschreibung

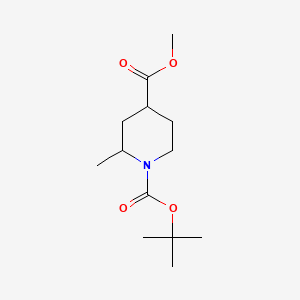

D-Glutamic Acid-d5 is a deuterium-labeled form of D-Glutamic Acid, an enantiomer of L-Glutamic Acid. It is widely used in pharmaceuticals and food industries. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it serves as an internal standard for the quantification of D-Glutamic Acid .

Wissenschaftliche Forschungsanwendungen

D-Glutaminsäure-d5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als interner Standard in der Massenspektrometrie für die Quantifizierung von D-Glutaminsäure verwendet.

Biologie: Untersucht auf ihre Rolle bei der bakteriellen Peptidoglycansynthese und als Bestandteil von Poly-γ-Glutaminsäure.

Medizin: Untersucht auf ihr Potenzial in der Arzneimittelentwicklung, insbesondere im Verständnis der Pharmakokinetik und Stoffwechselprofile.

Industrie: In der Lebensmittelindustrie wegen ihrer Stabilität und als Tracer in verschiedenen biochemischen Assays eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch seine Einarbeitung in biologische Moleküle aus. Sie wird durch das Enzym Muramylligase MurD mit UDP-N-Acetylmuramoyl-L-Alanin verknüpft und bildet UDP-MurNAc-L-Ala-D-Glutaminsäure, einen wichtigen Baustein bei der bakteriellen Peptidoglycansynthese. Diese Einarbeitung beeinflusst die Stabilität und Struktur bakterieller Zellwände .

Ähnliche Verbindungen:

L-Glutaminsäure-2,3,3,4,4-d5: Eine weitere deuteriummarkierte Form von Glutaminsäure, die in der Forschung ähnlich eingesetzt wird.

L-Glutaminsäure: Das natürlich vorkommende Enantiomer, das häufig in der Neurotransmission und den Stoffwechselwegen vorkommt.

DL-Glutaminsäure-2,4,4-d3: Eine gemischte deuteriummarkierte Form, die in verschiedenen biochemischen Studien eingesetzt wird

Einzigartigkeit: this compound ist durch ihre spezifische Deuteriummarkierung einzigartig, die in der Massenspektrometrie und anderen analytischen Verfahren deutliche Vorteile bietet. Ihre Rolle bei der bakteriellen Peptidoglycansynthese unterscheidet sie auch von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

D-Glutamic Acid-d5, a deuterium-labeled form of D-Glutamic Acid, primarily targets bacterial peptidoglycan . It is an amino acid and a key component of bacterial peptidoglycan, which is crucial for bacterial cell wall structure and function .

Mode of Action

D-Glutamic Acid-d5 interacts with its target by being linked to UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) by the muramyl ligase MurD . This forms UDP-MurNAc-L-Ala-D-glutamic acid, a building block in the biosynthesis of bacterial peptidoglycan . This interaction results in the formation of peptidoglycan, which is essential for maintaining the structural integrity of bacterial cell walls .

Biochemical Pathways

D-Glutamic Acid-d5 is involved in the biosynthesis of bacterial peptidoglycan . It is also a component of poly-γ-glutamic acid, a polymer produced by Bacillus . The biochemical pathways affected by D-Glutamic Acid-d5 are therefore crucial for bacterial growth and survival .

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of D-Glutamic Acid-d5 and their impact on its bioavailability.

Result of Action

The primary result of D-Glutamic Acid-d5’s action is the formation of bacterial peptidoglycan . This contributes to the structural integrity of bacterial cell walls, which is essential for bacterial survival . Therefore, D-Glutamic Acid-d5 plays a crucial role in bacterial growth and survival.

Biochemische Analyse

Biochemical Properties

D-Glutamic Acid-d5 interacts with several enzymes, proteins, and other biomolecules. It is a component of bacterial peptidoglycan and is linked to UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) by the muramyl ligase MurD to form UDP-MurNAc-L-Ala-D-glutamic acid, a building block in the biosynthesis of bacterial peptidoglycan . It is also a component of poly-γ-glutamic acid, a polymer produced by Bacillus .

Cellular Effects

D-Glutamic Acid-d5 has significant effects on various types of cells and cellular processes. It influences cell function by acting as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA) . It also shows a direct activating effect on the release of dopamine from dopaminergic terminals .

Molecular Mechanism

At the molecular level, D-Glutamic Acid-d5 exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to α-ketoglutarate, a key component of the tricarboxylic acid (TCA) cycle and a precursor for the biosynthesis of nucleic acids and certain amino acids .

Temporal Effects in Laboratory Settings

The effects of D-Glutamic Acid-d5 change over time in laboratory settings. It is used as an internal standard for the quantification of D-glutamic acid by GC- or LC-MS

Metabolic Pathways

D-Glutamic Acid-d5 is involved in several metabolic pathways. It plays a key role in many metabolic pathways that control growth, reproduction, maintenance, and immunity . It is converted to α-ketoglutarate, a key component of the TCA cycle and a precursor for the biosynthesis of nucleic acids and certain amino acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Glutamic Acid-d5 is synthesized by incorporating deuterium into D-Glutamic Acid. The process typically involves the use of deuterated reagents and solvents. One common method is the esterification of L-Glutamic Acid, followed by racemization, splitting, hydrolysis, and ion exchange to obtain D-Glutamic Acid-d5 .

Industrial Production Methods: Industrial production of D-Glutamic Acid-d5 involves large-scale synthesis using deuterated water and other deuterated chemicals. The process is optimized to ensure high yield and purity, often exceeding 99% deuterated forms .

Analyse Chemischer Reaktionen

Reaktionstypen: D-Glutaminsäure-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um entsprechende Keto-Säuren zu bilden.

Reduktion: Reduktionsreaktionen können sie in ihre entsprechenden Alkohole umwandeln.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Keto-Säuren.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

L-Glutamic Acid-2,3,3,4,4-d5: Another deuterium-labeled form of Glutamic Acid, used similarly in research.

L-Glutamic Acid: The naturally occurring enantiomer, widely used in neurotransmission and metabolic pathways.

DL-Glutamic Acid-2,4,4-d3: A mixed deuterium-labeled form used in various biochemical studies

Uniqueness: D-Glutamic Acid-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry and other analytical techniques. Its role in bacterial peptidoglycan synthesis also sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

(2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-XSDLJHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(4-methylbicyclo[2.2.2]oct-5-en-2-yl)-, (1alpha,2alpha,4alpha)- (9CI)](/img/new.no-structure.jpg)

![tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B570366.png)